(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one
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Overview
Description
“(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one” is a complex organic compound with an intriguing structure. Let’s break it down:
- The benzoxazole moiety (1,3-benzoxazol-2-yl) contributes to its aromatic character.
- The methoxyphenyl group (2-methoxyphenyl) adds electron density and influences reactivity.
- The propenone fragment (1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one) contains a conjugated double bond, making it potentially interesting for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For instance:
Benzoxazole Formation: Start with 2-aminophenol and an appropriate carboxylic acid derivative (e.g., salicylic acid). Cyclization under acidic conditions yields the benzoxazole ring.
Arylation and Alkylation: Introduce the methoxyphenyl and propan-2-yloxyphenyl groups using arylation and alkylation reactions.
Propenone Formation: The final step involves the formation of the propenone moiety.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: Reduction of the carbonyl group may yield an alcohol.
Substitution: The phenyl rings are susceptible to electrophilic substitution reactions.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Hydroxylated derivatives.
- Reduction: Alcohols.
- Substitution: Various substituted products.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Materials Science: As a building block for functional materials.
Biological Studies: Exploring its interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with benzoxazole and phenyl moieties exhibit similar reactivity. Notable examples include benzoxazoles with different substituents.
: Example structure: PubChem
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO4/c1-17(2)30-20-14-12-18(13-15-20)25(28)21(16-19-8-4-6-10-23(19)29-3)26-27-22-9-5-7-11-24(22)31-26/h4-17H,1-3H3/b21-16+ |
InChI Key |
YZNQVWVHXPGDRZ-LTGZKZEYSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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